molecular formula C14H13Cl2NO3S B7557820 3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid

3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid

Cat. No. B7557820
M. Wt: 346.2 g/mol
InChI Key: AFBWHWPFZJHGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid, also known as DTT, is a chemical compound that has been widely used in scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have potent anti-inflammatory and analgesic effects.

Mechanism of Action

3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain. 3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases. 3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid has been shown to reduce the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation and pain. Additionally, 3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid has been shown to reduce oxidative stress and inflammation in the brain, leading to a reduction in neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a useful tool for studying the mechanisms of inflammatory pain. Additionally, 3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of using 3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid in lab experiments is its low solubility in water, which can make it difficult to administer to animals.

Future Directions

There are several future directions for research on 3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid. One area of research is the development of more efficient synthesis methods for 3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid. Another area of research is the investigation of the potential therapeutic effects of 3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid in neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms of action of 3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid and to identify potential targets for the development of new anti-inflammatory and analgesic drugs.

Synthesis Methods

The synthesis of 3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid involves several steps. First, 3,5-dichloro-2-hydroxybenzaldehyde is reacted with methylamine to form 3,5-dichloro-2-hydroxybenzylmethylamine. This intermediate is then reacted with thiophene-2-carboxylic acid to form 3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid. The overall yield of this synthesis is around 50%.

Scientific Research Applications

3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid has been used in a variety of scientific research studies. It has been shown to have potent anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of inflammatory pain. 3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid has also been used in studies investigating the role of cyclooxygenase-2 (COX-2) in inflammation and pain. Additionally, 3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

properties

IUPAC Name

3-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c15-9-4-8(14(20)10(16)5-9)7-17-11(6-13(18)19)12-2-1-3-21-12/h1-5,11,17,20H,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBWHWPFZJHGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)NCC2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.